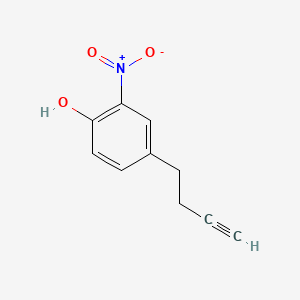
Methyl4-bromo-2-isocyanatobenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-bromo-2-isocyanatobenzoate is an organic compound with the molecular formula C9H6BrNO3 It is a derivative of benzoic acid, featuring a bromine atom at the 4-position and an isocyanate group at the 2-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-bromo-2-isocyanatobenzoate typically involves the bromination of methyl 2-isocyanatobenzoate. The process begins with the nitration of methyl benzoate to introduce a nitro group, followed by reduction to form the corresponding amine. The amine is then converted to an isocyanate using phosgene or a similar reagent. Finally, bromination is carried out using bromine or N-bromosuccinimide (NBS) under controlled conditions to yield the desired product .
Industrial Production Methods
Industrial production of methyl 4-bromo-2-isocyanatobenzoate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. Safety measures are crucial due to the use of hazardous reagents like phosgene and bromine.
化学反应分析
Types of Reactions
Methyl 4-bromo-2-isocyanatobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of new compounds.
Addition Reactions: The isocyanate group can react with nucleophiles like alcohols or amines to form urethanes or ureas.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to amines.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols are commonly used in substitution and addition reactions.
Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used for reduction reactions.
Major Products Formed
Substitution Products: Formation of new aromatic compounds with different substituents.
Addition Products: Urethanes and ureas from reactions with alcohols and amines.
Oxidation and Reduction Products: Corresponding oxides and amines.
科学研究应用
Methyl 4-bromo-2-isocyanatobenzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive isocyanate group.
Medicine: Explored for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of polymers and advanced materials due to its unique reactivity.
作用机制
The mechanism of action of methyl 4-bromo-2-isocyanatobenzoate involves its reactive isocyanate group, which can form covalent bonds with nucleophiles. This reactivity is exploited in various chemical transformations, where the isocyanate group reacts with nucleophiles to form stable products. The bromine atom also plays a role in substitution reactions, where it can be replaced by other functional groups under appropriate conditions .
相似化合物的比较
Similar Compounds
Methyl 4-isocyanatobenzoate: Similar structure but lacks the bromine atom, resulting in different reactivity and applications.
Methyl 2-isocyanatobenzoate: Similar structure but with the isocyanate group at a different position, affecting its chemical behavior.
4-Bromo-2-isocyanatobenzoic acid: Similar structure but with a carboxylic acid group instead of a methyl ester, leading to different reactivity and applications.
Uniqueness
Methyl 4-bromo-2-isocyanatobenzoate is unique due to the presence of both bromine and isocyanate groups, which confer distinct reactivity patterns. This dual functionality makes it a valuable intermediate in organic synthesis and material science.
属性
分子式 |
C9H6BrNO3 |
|---|---|
分子量 |
256.05 g/mol |
IUPAC 名称 |
methyl 4-bromo-2-isocyanatobenzoate |
InChI |
InChI=1S/C9H6BrNO3/c1-14-9(13)7-3-2-6(10)4-8(7)11-5-12/h2-4H,1H3 |
InChI 键 |
HNHNZSIVFIAXDD-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=C(C=C(C=C1)Br)N=C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


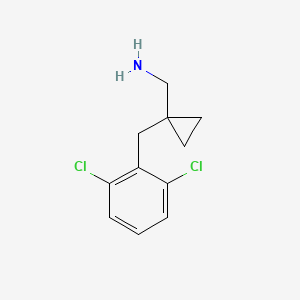


![2-[2-Chloro-4-(methylsulfanyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13561348.png)
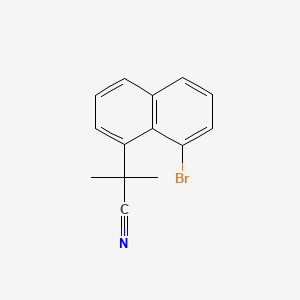
![[6-Fluoro-5-(trifluoromethyl)pyridin-2-yl]methanol](/img/structure/B13561359.png)
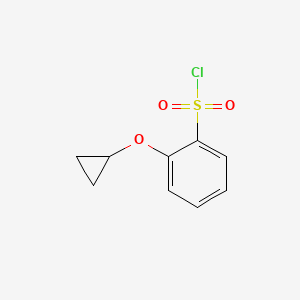

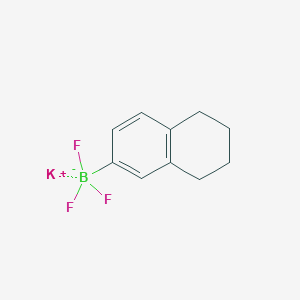
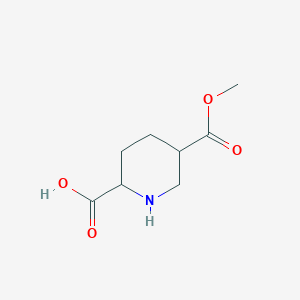
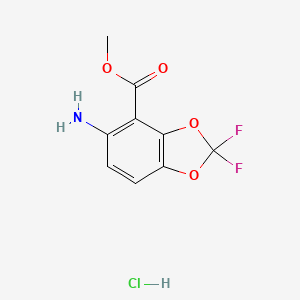
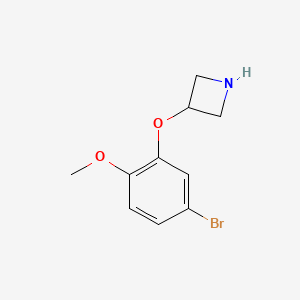
![ethyl6-amino-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylatehydrochloride](/img/structure/B13561394.png)
